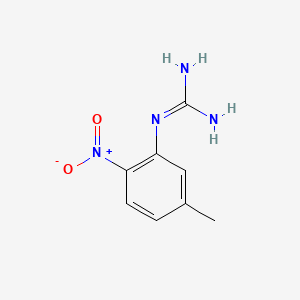
6-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid: is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of bromine and chlorine atoms at the 6th and 8th positions, respectively, along with a cyclopropyl group at the 2nd position and a carboxylic acid group at the 4th position of the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a quinoline precursor, followed by the introduction of the cyclopropyl group and the carboxylation at the 4th position. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure consistent quality and efficiency. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products:
Substituted Quinoline Derivatives: Formed through nucleophilic substitution.
Oxidized or Reduced Quinoline Compounds: Resulting from oxidation or reduction reactions.
Coupled Products: Formed through Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a precursor in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon bonds.
Biology:
Biological Probes: Utilized in the development of probes for studying biological processes.
Enzyme Inhibitors: Investigated for potential use as enzyme inhibitors in biochemical research.
Medicine:
Drug Development: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
Material Science: Used in the synthesis of materials with specific electronic and optical properties.
Agriculture: Investigated for potential use in the development of agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
6-Bromo-8-chloroquinoline: Lacks the cyclopropyl and carboxylic acid groups.
8-Chloro-2-cyclopropylquinoline: Lacks the bromine and carboxylic acid groups.
6-Bromo-2-cyclopropylquinoline: Lacks the chlorine and carboxylic acid groups.
Uniqueness: 6-Bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic Acid is unique due to the combination of bromine, chlorine, cyclopropyl, and carboxylic acid groups on the quinoline ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H9BrClNO2 |
|---|---|
Poids moléculaire |
326.57 g/mol |
Nom IUPAC |
6-bromo-8-chloro-2-cyclopropylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H9BrClNO2/c14-7-3-8-9(13(17)18)5-11(6-1-2-6)16-12(8)10(15)4-7/h3-6H,1-2H2,(H,17,18) |
Clé InChI |
DOSYFZOFIMFFBV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC3=C(C=C(C=C3Cl)Br)C(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Di-tert-butyl ((5-chloro-7-nitrobenzo[d]oxazol-2-yl)methyl)iminodicarbonate](/img/structure/B13704225.png)


![Ethyl 1-[Bis(ethoxycarbonyl)amino]-1H-imidazole-2-carboxylate](/img/structure/B13704233.png)




![13-methylheptacyclo[14.2.1.17,10.02,15.03,14.05,12.06,11]icosa-3,5(12),8,13,17-pentaen-4-amine](/img/structure/B13704289.png)
